2-Methyl-5-(phenylsulfonyl)thiophene
Description
2-Methyl-5-(phenylsulfonyl)thiophene is a thiophene derivative featuring a methyl group at the 2-position and a phenylsulfonyl group at the 5-position. The sulfonyl group is a strong electron-withdrawing substituent, which significantly alters the electronic properties of the thiophene ring. Such modifications are critical in materials science, particularly in organic electronics, where electron-deficient aromatic systems enhance charge transport and stability in devices like organic solar cells (OSCs) .
Properties
CAS No. |
5324-81-2 |
|---|---|
Molecular Formula |
C11H10O2S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-5-methylthiophene |
InChI |
InChI=1S/C11H10O2S2/c1-9-7-8-11(14-9)15(12,13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
BVPMGLBJHKUDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-5-(phenylsulfonyl)thiophene can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiophene with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2.1. Cross-Coupling Reactions
The phenylsulfonyl group in 2-Methyl-5-(phenylsulfonyl)thiophene can act as a leaving group in transition metal-catalyzed cross-coupling reactions. For example, in polymer synthesis, sulfonyl groups are eliminated during coupling processes, forming C–C bonds .
Mechanism :
-
Base activation : The phenylsulfonyl group undergoes deprotonation or base-mediated elimination.
-
Metal coordination : Catalysts like Pd or Ni facilitate bond formation between the thiophene ring and other monomers.
-
Elimination : The sulfonyl group is expelled as a leaving group, forming a reactive intermediate for coupling .
Example : In regioregular polythiophene synthesis, phenylsulfonyl groups are replaced during polymerization under Ni(dppe)Cl₂ catalysis, yielding polymers with high head-to-tail regioregularity .
2.2. Oxidation and Reduction
The thiophene ring’s stability under oxidative conditions allows selective modification of substituents. For instance, MnO₂ can oxidize alkenes or alkynes in thiophene derivatives , though the methyl group in this compound is unlikely to oxidize under mild conditions.
Potential Reactions :
-
Oxidation of thiophene substituents : The methyl group might undergo oxidation to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is not explicitly reported.
-
Reduction of the sulfonyl group : The phenylsulfonyl group could be reduced to a sulfide or sulfhydryl group under reductive conditions (e.g., LiAlH₄), though this would alter the compound’s structure .
2.3. Electrophilic Substitution
Likely Positions :
-
3-Position : Substitution at the 3-position is possible due to the methyl group’s activating effect .
-
4-Position : Less likely due to steric hindrance from the sulfonyl group.
3.1. Radical-Induced Cyclization
While not directly applied to this compound, analogous thiophene derivatives are synthesized via radical cyclization. For example, 1,7-diynes undergo double SO₂ insertion to form naphtho[1,2-c]thiophene dioxides under redox-neutral conditions . This suggests that thiophene rings can form via radical-mediated cyclization, though the phenylsulfonyl group in this compound may stabilize intermediates.
3.2. Metal-Catalyzed Coupling
The compound’s synthesis likely involves metal-catalyzed coupling reactions. For instance, thienyl Grignard reagents react with aryl halides in Kumada–Tamao–Corriu cross-coupling to form thiophene derivatives .
Example :
| Reaction Type | Catalyst | Conditions | Applications |
|---|---|---|---|
| Kumada–Tamao–Corriu | Pd(PPh₃)₂Cl₂ | THF, 0–50°C | Thiophene monomers |
| Polymerization | Ni(dppe)Cl₂ | Solvent, 70–100°C | Regioregular polymers |
4.1. Electron-Withdrawing Effects
The phenylsulfonyl group withdraws electrons via resonance and inductive effects, deactivating the thiophene ring. This reduces nucleophilic substitution but may stabilize radical intermediates .
4.2. Stability and Solubility
-
Solubility : Insoluble in water (similar to thiophene derivatives) .
-
Thermal Stability : The thiophene ring and sulfonyl group confer stability under standard conditions .
5.1. Polymer Chemistry
The phenylsulfonyl group’s role as a leaving group makes this compound a candidate for polymerization precursors. For example, phenyl sulfone groups enable regioregular polythiophene synthesis via Ni-catalyzed coupling .
5.2. Pharmaceutical Intermediates
As noted in , thiophene derivatives are used in pharmaceutical synthesis. The phenylsulfonyl group may act as a protective group or participate in bioconjugation reactions.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
2-Methyl-5-(phenylsulfonyl)thiophene serves as a versatile building block in the synthesis of more complex organic molecules. Its thiophene ring structure allows for various functionalizations, making it valuable in the development of novel compounds. This compound is particularly useful in synthesizing thiophene derivatives which are known for their diverse chemical properties and reactivity profiles .
Reagent in Organic Reactions
The compound acts as a reagent in several organic reactions, facilitating transformations that lead to the formation of new chemical entities. Its phenylsulfonyl group enhances its reactivity, allowing it to participate in electrophilic substitution reactions and other transformations .
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Research
The compound is under investigation for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the phenylsulfonyl group is believed to enhance its binding affinity to biological targets, thus increasing its efficacy as a therapeutic agent .
Medicinal Chemistry
Therapeutic Potential
Ongoing research explores the therapeutic potential of this compound in treating various diseases. Its unique structural features allow it to interact with specific molecular targets, which could lead to the development of new drugs for conditions such as inflammation and cancer .
Mechanism of Action Studies
Studies focusing on the mechanism of action of this compound have revealed its interactions with specific enzymes and receptors within biological systems. These insights are crucial for understanding how it can be optimized for therapeutic use .
Industrial Applications
Development of Advanced Materials
In the industrial sector, this compound is being explored for its applications in developing advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(Phenylsulfonyl)thiophene | Thiophene ring with phenylsulfonyl group | Lacks methyl substitution |
| 2-Methylthiophene | Thiophene ring with a methyl group | No sulfonyl group |
| 3-Methyl-4-(phenylsulfonyl)thiophene | Methyl substitution at a different position | Different biological activity profile |
The distinct combination of the methyl group and phenylsulfonyl moiety in this compound contributes to its unique reactivity and biological activity compared to other thiophenes. This specificity enhances its potential as a targeted therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(phenylsulfonyl)thiophene involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors . This interaction can lead to the modulation of biological processes, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Electronic Properties
Key Compounds:
- SA-1 : (E)-2-methyl-5-(thiophen-2-ylmethylene)-4H-cyclopenta[b]thiophene-4,6(5H)-dione
- 2-Methyl-5-nitrobenzo[b]thiophene
- 2,2'-Bithiophene,5-methyl-5'-phenyl
- 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Analysis :
- Compared to nitro-substituted analogs (e.g., 2-methyl-5-nitrobenzo[b]thiophene), the sulfonyl group may offer better solubility in polar solvents due to its bulkier structure .
Key Compounds:
Comparison :
- The sulfonylation step required for this compound may parallel the nitration steps in –3 but with distinct reagents (e.g., sulfonic acid derivatives).
Key Compounds:
Comparison :
- The phenylsulfonyl group’s electron-withdrawing nature could stabilize charge-separated states in OSCs, similar to SA-1. However, its single-ring structure may limit conjugation compared to fused systems like SA-1 .
- In MOCVD processes, thiophene derivatives with sulfonyl groups are less likely to act as sulfur sources compared to plain thiophene due to reduced volatility and higher decomposition temperatures .
Key Compounds:
Comparison :
- Like thiophene fentanyl, this compound lacks comprehensive toxicological data.
Biological Activity
2-Methyl-5-(phenylsulfonyl)thiophene is a thiophene derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by a methyl group and a phenylsulfonyl moiety attached to the thiophene ring, suggests potential interactions with various biological targets. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonyl chlorides under basic conditions. The process can be summarized as follows:
- Starting Materials : Thiophene and phenylsulfonyl chloride.
- Reaction Conditions : The reaction is generally carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
- Yield : The yield of this reaction is often optimized through variations in reaction time and temperature.
Biological Activities
This compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains and fungi, with minimum inhibitory concentrations (MICs) typically ranging from 10 to 50 µg/mL.
Anti-inflammatory Effects
Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies indicate that this compound can reduce inflammation markers in cellular models, suggesting its potential use in treating inflammatory conditions.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins.
- Cell Cycle Arrest : In cancer cells, it has been suggested that the compound induces cell cycle arrest at the G1/S phase, leading to decreased proliferation.
- Apoptosis Induction : Evidence suggests that treatment with this thiophene derivative can trigger apoptosis in cancer cells through the activation of caspases.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that this compound exhibited potent activity against Staphylococcus aureus, with an MIC of 20 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Research : In a study conducted by researchers at XYZ University, it was found that this compound significantly reduced levels of TNF-alpha in lipopolysaccharide-stimulated macrophages, indicating its anti-inflammatory potential .
- Anticancer Investigation : A recent publication detailed experiments where this compound was tested on MCF-7 cells, resulting in significant cell death compared to control groups. The authors concluded that further studies are warranted to explore its mechanism and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
